Tetramethylsuccinimide
Overview
Description
Tetramethylsuccinimide, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74524. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Purine Glycosylations
Tetramethylsuccinimide has been found effective in protecting 6-aminopurine derivatives, which allows high regiochemical control at N9 during purine glycosylations. This application is significant in the field of organic chemistry, particularly in synthesizing nucleoside analogs and other related compounds (Arico, Calhoun, Salandria, & McLaughlin, 2010).
Thalamic Neurones Study
In a study related to epilepsy, it was found that anticonvulsant succinimides (a category to which this compound belongs) block low-threshold calcium currents in thalamic neurons. This finding suggests a potential mechanism of action for these compounds in treating petit mal epilepsy (Coulter, Huguenard, & Prince, 1990).
Immunoassay for Neurotoxins
this compound has been used in the development of immunoassays for detecting and quantifying neurotoxins, such as Tetramethylenedisulfotetramine. This application is particularly relevant in public health for the rapid detection of toxic substances (Vasylieva, Barnych, Rand, Inceoğlu, Gee, & Hammock, 2017).
Gaseous Structure Analysis
Research on the structure of gaseous tetramethylsuccinic anhydride (a derivative of this compound) reveals a nonplanar ring structure. This information is crucial for understanding the chemical and physical properties of such compounds (Almenningen, Fernholt, Rustad, & Seip, 1976).
Tetramethylenedisulfotetramine Neurotoxicity
Studies on Tetramethylenedisulfotetramine, a potent neurotoxin, have been ongoing since 1949. However, no effective antidote or targeted treatment has been developed, highlighting the need for continued research in this area (Lauková, Velíšková, Velíšek, & Shakarjian, 2020).
NMDA Receptor Blockade
Tetramethylenedisulfotetramine alters calcium dynamics in cultured hippocampal neurons. The mitigation of these changes by NMDA receptor blockade and GABA(A) receptor-positive modulation suggests potential therapeutic applications (Cao, Hammock, McCoy, Rogawski, Lein, & Pessah, 2012).
Effects on Cortical Neurons
Research has also investigated the effects of this compound on cultured cortical neurons, particularly in the context of its antiepileptic properties (Barnes & Dichter, 1984).
Safety and Hazards
Properties
IUPAC Name |
3,3,4,4-tetramethylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPUQFWFRCCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)C1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189164 | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-61-8 | |
Record name | 2,2,3,3-Tetramethylsuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3566-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3566-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-TETRAMETHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tetramethylsuccinimide in the central nervous system?
A1: this compound (TMS) exhibits convulsant activity. Its primary mechanism involves blocking the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the picrotoxin receptor site of the GABAA receptor complex. [, ] This blockade reduces GABA-mediated inhibitory postsynaptic potentials and antagonizes responses to applied GABA, ultimately leading to neuronal hyperexcitability and seizures. [, ]
Q2: How do anticonvulsant succinimides, like ethosuximide and α-methyl-α-phenylsuccinimide, differ in their mechanism of action compared to TMS?
A2: Unlike TMS, which primarily acts by blocking GABAergic neurotransmission, anticonvulsant succinimides like ethosuximide and α-methyl-α-phenylsuccinimide exhibit a two-pronged mechanism:
- Partial or Full Antagonism at the Picrotoxin Site: These compounds can partially (ethosuximide) or fully (α-methyl-α-phenylsuccinimide) antagonize the GABA-blocking effects of TMS and other convulsants like pentylenetetrazol. []
- Reduction of Low-Threshold Calcium Current (LTCC): These anticonvulsants specifically reduce LTCC in thalamic neurons, a mechanism potentially related to their efficacy in treating absence seizures (petit mal epilepsy). [] Notably, TMS does not affect LTCC significantly. []
Q3: How does the chemical structure of this compound contribute to its regioselectivity in chemical reactions?
A3: this compound, when used as a protecting group for exocyclic amines in purine derivatives, exhibits high regioselectivity for the N9 nitrogen. [] This selectivity stems from the steric hindrance imposed by the imide carbonyl and the four methyl groups on the N7 nitrogen, effectively directing glycosylation reactions towards the N9 position. []
Q4: Can this compound participate in radical reactions, and if so, what is the significance?
A4: Yes, this compound can participate in radical reactions. Specifically, the tetramethylsuccinimidyl radical, generated during the thermal decomposition of the N-bromothis compound/tetramethylsuccinimide anion complex, can readily substitute aliphatic C−H bonds. [, ] This reactivity offers potential synthetic applications for introducing the tetramethylsuccinimidyl group into various organic molecules.
Q5: How does this compound compare to other convulsants in terms of its mechanism of action and effects?
A5: While TMS acts primarily by blocking GABAergic neurotransmission, other convulsants may employ different mechanisms:
- Pentylenetetrazol: Similar to TMS, pentylenetetrazol antagonizes GABA action at the picrotoxin site. []
- Picrotoxin: Acts as a non-competitive antagonist at the chloride channel associated with the GABAA receptor complex. []
- Bicuculline: Competitively inhibits GABA binding to the GABAA receptor. []
Q6: Does the research provide insights into the potential toxicity of this compound?
A6: While the provided research focuses on the mechanism of action of TMS, it does highlight its convulsant properties. [, ] This strongly suggests potential neurotoxicity, and further investigations are necessary to fully understand its safety profile and potential long-term effects.
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